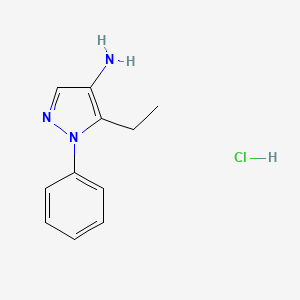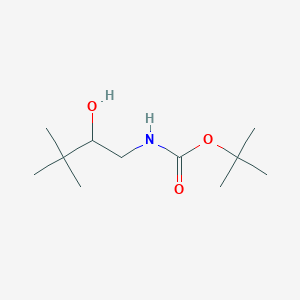
tert-butyl N-(2-hydroxy-3,3-dimethylbutyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(2-hydroxy-3,3-dimethylbutyl)carbamate is a chemical compound with the molecular formula C11H23NO3. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a tert-butyl group and a hydroxy-substituted butyl chain. This compound is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-hydroxy-3,3-dimethylbutyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable hydroxy-substituted butyl compound. One common method is the reaction of tert-butyl carbamate with 2-hydroxy-3,3-dimethylbutyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This often involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl N-(2-hydroxy-3,3-dimethylbutyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4).
Substitution: The hydroxy group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) in the presence of a base.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Tosyl chloride (TsCl) in the presence of triethylamine (TEA) in dichloromethane.
Major Products Formed
Oxidation: Formation of the corresponding carbonyl compound.
Reduction: Formation of the hydroxy compound.
Substitution: Formation of the tosylate derivative.
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-(2-hydroxy-3,3-dimethylbutyl)carbamate has several applications in scientific research, including:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl N-(2-hydroxy-3,3-dimethylbutyl)carbamate involves its ability to act as a protecting group for amines. The carbamate group can be selectively removed under mild acidic conditions, revealing the free amine for further chemical reactions. This selective deprotection is crucial in multi-step organic synthesis, allowing for the sequential construction of complex molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Similar in structure but with a different hydroxy-substituted butyl chain.
tert-Butyl N-hydroxycarbamate: Contains a hydroxy group directly attached to the carbamate nitrogen.
tert-Butyl carbamate: Lacks the hydroxy-substituted butyl chain and is a simpler carbamate derivative.
Uniqueness
tert-Butyl N-(2-hydroxy-3,3-dimethylbutyl)carbamate is unique due to its specific hydroxy-substituted butyl chain, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic applications where selective protection and deprotection of amines are required.
Eigenschaften
CAS-Nummer |
1510824-24-4 |
|---|---|
Molekularformel |
C11H23NO3 |
Molekulargewicht |
217.31 g/mol |
IUPAC-Name |
tert-butyl N-(2-hydroxy-3,3-dimethylbutyl)carbamate |
InChI |
InChI=1S/C11H23NO3/c1-10(2,3)8(13)7-12-9(14)15-11(4,5)6/h8,13H,7H2,1-6H3,(H,12,14) |
InChI-Schlüssel |
SNUHPBDOMJLBAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(CNC(=O)OC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


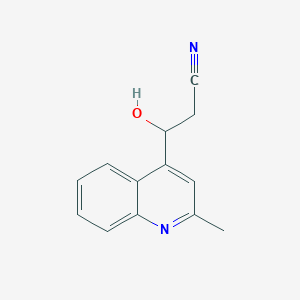
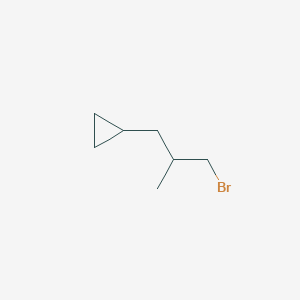

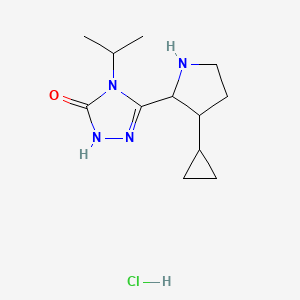

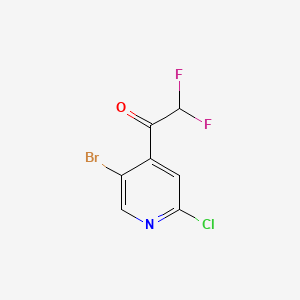
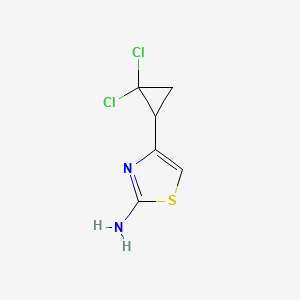
![N-({4-[(dimethylamino)methyl]phenyl}methyl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B13584870.png)

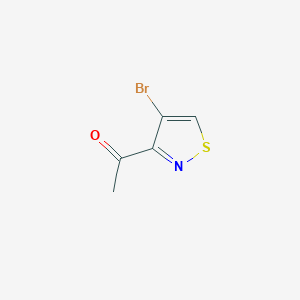
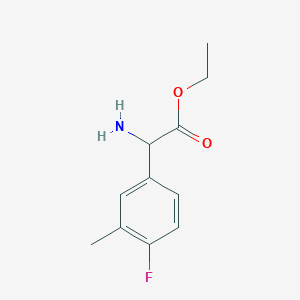

![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}piperidine](/img/structure/B13584905.png)
